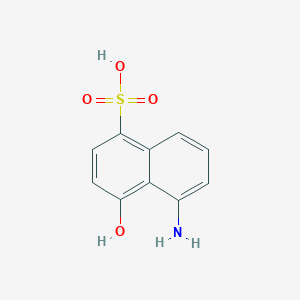

5-Amino-4-hydroxynaphthalene-1-sulfonic acid

Description

5-Amino-4-hydroxynaphthalene-1-sulfonic acid is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes .

Properties

IUPAC Name |

5-amino-4-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXXKJYGIOINNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 1-aminonaphthalene followed by hydroxylation. The reaction conditions often include the use of sulfuric acid and sodium hydroxide .

Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction is carried out in controlled environments to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions include various naphthalene derivatives, which are used in dye synthesis and other industrial applications .

Scientific Research Applications

5-Amino-4-hydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions are crucial in its role as a precursor in dye synthesis and other applications .

Comparison with Similar Compounds

- 1-Aminonaphthalene-4-sulfonic acid

- 4-Aminonaphthalene-1-sulfonic acid

- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid

Uniqueness: 5-Amino-4-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which enhances its reactivity and versatility in various chemical reactions .

Biological Activity

5-Amino-4-hydroxynaphthalene-1-sulfonic acid (also known as 5-Amino-1-naphthalenesulfonic acid) is a compound of significant interest in various biological and chemical research fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

This compound features an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H) attached to a naphthalene ring, which contributes to its diverse biological activities.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that aminonaphthalenesulfonic acids exhibit antibacterial properties against various microorganisms. For instance, studies have shown efficacy against gram-positive and gram-negative bacteria, which is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : this compound has been identified as an inhibitor of certain metabolic enzymes, including those involved in the metabolism of drugs and xenobiotics. This inhibition can have implications for drug interactions and toxicity .

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : By integrating into bacterial membranes, the compound can alter membrane permeability, leading to cell lysis.

- Redox Cycling : The compound's ability to participate in redox reactions may contribute to its antioxidant activity, helping to neutralize free radicals.

- Enzyme Binding : The structural features of the compound allow it to bind effectively to active sites on enzymes, inhibiting their function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Applied Environmental Microbiology reported that certain strains of bacteria could metabolize naphthalenesulfonates, including 5-amino derivatives, indicating potential applications in bioremediation . The study highlighted the compound's role as a sulfur source for microbial growth.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Inhibition | |

| S. aureus | Inhibition | |

| Pseudomonas sp. | Metabolism |

- Antioxidant Activity Assessment : Research published in the Journal of Organic Chemistry evaluated the antioxidant properties of various aminonaphthalenesulfonic acids, including 5-amino derivatives. The study found significant scavenging activity against DPPH radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.